Soyasaponin Aa

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C64H100O31 |

|---|---|

Peso molecular |

1365.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)/t29-,30-,31+,32+,33+,34+,35+,36-,37+,38-,39-,40-,41-,42-,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+,54-,55-,56-,57-,58?,60+,61-,62+,63+,64+/m0/s1 |

Clave InChI |

KBGJRGWLUHSDLW-RHFQSJFGSA-N |

SMILES isomérico |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)OC8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)C)(C)C)O)O |

SMILES canónico |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Soyasaponin Aa: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Soyasaponin Aa, a prominent triterpenoid (B12794562) saponin (B1150181) found in soybeans (Glycine max). This document details experimental protocols for its isolation and biological evaluation and includes visualizations of its molecular interactions and experimental workflows.

Chemical Structure and Properties

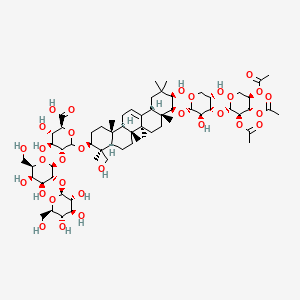

This compound is a member of the group A soyasaponins, which are characterized by a bidesmosidic structure, meaning they have two sugar chains attached to the aglycone core. The aglycone of this compound is soyasapogenol A, a pentacyclic triterpenoid. The two sugar chains are attached at the C-3 and C-22 positions of the aglycone. This compound is also known by its synonym, Acetylsoyasaponin A4.[1]

The structural complexity of this compound gives rise to its specific chemical and biological properties. A visual representation of its chemical structure is presented below.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C64H100O31 | [1] |

| Molecular Weight | 1365.46 g/mol | [2] |

| Melting Point | 255 - 258 °C | [1] |

| CAS Number | 117230-33-8 | [1] |

| Appearance | White powder | [2] |

| Solubility | Soluble in acetonitrile (B52724).[2] Group A soyasaponins are generally soluble in methanol (B129727) and aqueous ethanol (B145695).[3] Soyasaponins exhibit amphiphilic properties due to their combination of a hydrophobic triterpenoid aglycone and hydrophilic sugar moieties.[4] |

Spectroscopic Data

1.2.1. Mass Spectrometry (MS)

Mass spectrometry of soyasaponins is complex due to their large molecular weight and the tendency for fragmentation of the sugar moieties. Electrospray ionization (ESI) is a commonly used technique. The fragmentation pattern of group A soyasaponins typically involves the loss of sugar residues from both the C-3 and C-22 positions, as well as fragmentation of the aglycone itself.[5] A characteristic fragmentation of the soyasapogenol A backbone can also be observed.[5]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are indispensable for the structural elucidation of soyasaponins. The spectra are complex due to the large number of protons and carbons. Key signals in the 1H NMR spectrum would include those from the anomeric protons of the sugar units, methyl groups of the triterpenoid core, and olefinic protons. The 13C NMR spectrum would show characteristic signals for the aglycone carbons and the sugar moieties. While specific chemical shifts for this compound are not detailed here, published data for similar soyasaponins can serve as a reference for spectral interpretation.[6][7]

1.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for various functional groups present in the molecule. These include:

| Wavenumber (cm-1) | Functional Group |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (aliphatic) |

| ~1735 | C=O stretching (acetyl groups) |

| ~1630 | C=C stretching (alkene) |

| ~1050 | C-O-C stretching (glycosidic linkages) |

These values are typical for saponins (B1172615) and are based on general spectroscopic data.[8][9][10][11]

Biological Activity: Inhibition of Adipogenesis

A significant body of research has focused on the anti-obesity effects of soyasaponins. This compound, along with Soyasaponin Ab, has been shown to markedly inhibit the differentiation of preadipocytes into mature adipocytes.[12] This inhibitory effect is mediated through the downregulation of key adipogenic transcription factors.

Signaling Pathway

The primary mechanism by which this compound inhibits adipogenesis involves the suppression of the master regulators of adipocyte differentiation, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[12] By downregulating the expression of these transcription factors, this compound prevents the activation of a cascade of downstream genes responsible for lipid accumulation and the development of the mature adipocyte phenotype.[12]

Figure 2: Signaling Pathway of this compound in Adipogenesis Inhibition

Caption: this compound inhibits adipocyte differentiation.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from soybeans and a protocol for assessing its anti-adipogenic activity using the 3T3-L1 cell line.

Extraction and Purification of this compound

The isolation of this compound from soybeans is a multi-step process that involves extraction, fractionation, and purification. The following protocol is a composite of established methods.

Figure 3: Experimental Workflow for this compound Isolation

Caption: Workflow for this compound isolation and purification.

Methodology:

-

Preparation of Soybean Material: Start with soybean hypocotyls, which are rich in group A soyasaponins. The material should be dried and finely ground to increase the surface area for extraction.

-

Extraction:

-

Extract the ground soybean material with 70-80% aqueous methanol or ethanol at room temperature with constant agitation for several hours. This is a common method for extracting soyasaponins.[4]

-

Alternatively, refluxing with methanol at 60°C for 4-6 hours can be used to maximize the yield.[4]

-

Filter the mixture to remove solid plant material and collect the supernatant.

-

-

Concentration:

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

The crude extract can be fractionated using solid-phase extraction (SPE) with a C18 cartridge. This step helps to separate soyasaponins from other components like isoflavones.[4]

-

Elute the cartridge with a stepwise gradient of methanol in water. Group A soyasaponins will elute at a different methanol concentration than group B soyasaponins and isoflavones.

-

-

Purification:

-

Further purify the soyasaponin A-rich fraction using chromatographic techniques.

-

Low-Pressure Liquid Chromatography (LPLC) on a reversed-phase column with a methanol-water or ethanol-water mobile phase can be an effective initial purification step.

-

High-Performance Liquid Chromatography (HPLC) , particularly preparative or semi-preparative HPLC on a C18 column, is used for the final purification to obtain highly pure this compound. A gradient of acetonitrile and water is often employed as the mobile phase.

-

-

Characterization and Purity Assessment:

-

Confirm the identity and purity of the isolated this compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

3T3-L1 Adipocyte Differentiation Assay

The 3T3-L1 cell line is a well-established model for studying adipogenesis. This protocol describes how to assess the inhibitory effect of this compound on the differentiation of these cells.

Methodology:

-

Cell Culture and Seeding:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in multi-well plates and allow them to grow to confluence.

-

-

Induction of Differentiation:

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with a differentiation-inducing medium (DIM). A standard DIM cocktail consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1% in the medium) along with the DIM. Include a vehicle control (DMSO only).

-

-

Maturation of Adipocytes:

-

On Day 2, replace the DIM with a maturation medium consisting of DMEM with 10% FBS and 10 µg/mL insulin. Continue to treat the cells with this compound.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days, and continue the treatment with this compound.

-

Differentiation is typically complete by Day 8-10.

-

-

Assessment of Adipogenesis:

-

Oil Red O Staining: To visualize lipid accumulation, fix the cells with 10% formalin and stain with Oil Red O solution. The stained lipid droplets will appear red.

-

Quantification of Lipid Accumulation: After staining, extract the Oil Red O from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 490-520 nm) to quantify the extent of lipid accumulation.

-

Gene and Protein Expression Analysis: To confirm the mechanism of action, analyze the expression levels of PPARγ and C/EBPα and other adipogenic marker genes (e.g., aP2, FAS) using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

-

Conclusion

This compound is a bioactive triterpenoid saponin with significant potential for applications in the fields of nutrition and pharmacology. Its ability to inhibit adipogenesis by downregulating the master transcription factors PPARγ and C/EBPα makes it a subject of interest for research into anti-obesity therapies. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate further investigation into the biological functions and therapeutic applications of this complex natural product.

References

- 1. This compound | C64H100O31 | CID 14186205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biocrick.com [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry -Analytical Science and Technology [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. eajournals.org [eajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Detection and Characterization of Saponins in Some Indigenous Plants Using Uv, Ftir And Xrd Spectroscopy - International Journal of Engineering and Advanced Technology Studies (IJEATS) [eajournals.org]

- 12. Soyasaponins Aa and Ab exert an anti-obesity effect in 3T3-L1 adipocytes through downregulation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

Soyasaponin Aa mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of Soyasaponin Aa in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms through which this compound and its related compounds exert their anti-cancer effects. The information presented is based on current scientific literature and is intended to support further research and drug development efforts in oncology.

Introduction to this compound

Soyasaponins are a class of triterpenoid (B12794562) glycosides found predominantly in soybeans. They are categorized into different groups based on their aglycone (non-sugar) structure. This compound belongs to the group A soyasaponins, which are bidesmosidic, meaning they have two sugar chains attached to the soyasapogenol A core. While research on the specific bioactivity of this compound is emerging, studies on closely related isomers and the broader family of soyasaponins have revealed significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The bioactivity of soyasaponins is often linked to their structure, with the aglycone forms (soyasapogenols) generally exhibiting greater potency than their glycoside counterparts[1].

Core Mechanisms of Action in Cancer Cells

The anti-neoplastic effects of Soyasaponin A and its analogues are multifaceted, targeting key cellular processes and signaling pathways involved in cancer progression.

Induction of Apoptosis

Soyasaponins have been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells.

One of the well-documented mechanisms involves the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, Soyasaponin Ag, an isomer of Soyasaponin A, has been shown to inhibit the progression of triple-negative breast cancer (TNBC) by targeting this pathway[2]. The proposed mechanism involves the upregulation of Dual-Specificity Phosphatase 6 (DUSP6), a phosphatase that dephosphorylates and inactivates ERK1/2, a key component of the MAPK cascade. By upregulating DUSP6, Soyasaponin Ag leads to the downregulation of MAPK1 and MAPK14, thereby inhibiting the pro-survival signals of the MAPK pathway and promoting apoptosis[2]. This is further supported by the observed increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[2].

Caption: this compound induces apoptosis by upregulating DUSP6, which in turn inhibits the MAPK signaling pathway.

While direct evidence for this compound is limited, other soyasaponins have been shown to modulate the PI3K/Akt and NF-κB signaling pathways, which are critical for cell survival and proliferation. B-group soyasaponins can induce macroautophagy in colon cancer cells by inhibiting the Akt signaling pathway[3]. Furthermore, soyasaponins can suppress inflammation-driven cancer progression by inhibiting the activation of the PI3K/Akt/NF-κB pathway[4]. This is achieved by preventing the degradation of IκBα, a key inhibitor of NF-κB[4].

Caption: Soyasaponins inhibit the PI3K/Akt/NF-κB pathway, leading to reduced cancer cell survival and proliferation.

Cell Cycle Arrest

Soyasaponins can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that soyasaponin extracts can induce S-phase arrest in HCT-15 colon cancer cells[3]. This is associated with a reduction in the activity of cyclin-dependent kinase 2 (CDK2)[3]. Similarly, Saikosaponin A, another triterpenoid saponin, has been shown to cause G0/G1 arrest in various cancer cell lines by down-regulating CDK6 and Cyclin D3 and up-regulating the cell cycle inhibitor p27kip[5].

Caption: Soyasaponins induce cell cycle arrest by modulating the expression of cyclins, CDKs, and CDK inhibitors.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Soyasaponins have demonstrated anti-metastatic properties by interfering with cell migration and invasion.

Crude soyasaponin extracts have been found to inhibit the expression and secretion of MMP-2 and MMP-9 in human fibrosarcoma HT-1080 cells[6]. MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Concurrently, soyasaponins increase the secretion of Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), a natural inhibitor of MMPs[6].

Soyasaponin I, a group B soyasaponin, has been identified as an inhibitor of α2,3-sialyltransferase[3][7]. Increased sialylation of cell surface glycoproteins is associated with metastatic potential. By inhibiting this enzyme, Soyasaponin I reduces the expression of α2,3-linked sialic acids on the cancer cell surface, which in turn decreases cell migration and enhances cell adhesion to the extracellular matrix, ultimately suppressing metastasis[7][8].

Caption: Soyasaponins inhibit metastasis by downregulating MMPs and sialyltransferase activity, and upregulating TIMPs.

Quantitative Data

The following tables summarize the available quantitative data on the anti-cancer effects of soyasaponins. It is important to note that data specifically for this compound is limited, and much of the available information is for related compounds or total extracts.

Table 1: Cytotoxicity of Soyasaponins in Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Assay | Endpoint | Value | Reference |

| Soyasaponin I | HCT116 (Colon) | CCK-8 | IC50 | 161.4 µM | [9] |

| Soyasaponin I | LoVo (Colon) | CCK-8 | IC50 | 180.5 µM | [9] |

| Soyasaponin IV | MCF-7 (Breast) | Not Specified | IC50 | 32.54 ± 2.40 µg/mL | [10] |

| Total Soyasaponin Extract | HeLa (Cervical) | Not Specified | LC50 | 0.4 mg/mL | [3] |

| Soyasapogenol A | Hep-G2 (Liver) | Not Specified | LC50 | 0.052 mg/mL | [6] |

| Soyasapogenol B | Hep-G2 (Liver) | Not Specified | LC50 | 0.128 mg/mL | [6] |

Table 2: Effects of Soyasaponins on Apoptosis and Cell Cycle

| Compound/Extract | Cancer Cell Line | Effect | Measurement | Result | Reference |

| Soyasapogenol A | Hep-G2 (Liver) | Induction of Apoptosis | Apoptotic Cells | 47 ± 3.5% | [3] |

| Soyasapogenol B | Hep-G2 (Liver) | Induction of Apoptosis | Apoptotic Cells | 15 ± 4.2% | [3] |

| Total Soyasaponin Extract | HeLa (Cervical) | Induction of Apoptosis | Sub-G1 Cells | 10% increase | [3] |

| Group B Soyasaponin Extract | HCT-15 (Colon) | Cell Cycle Arrest | Cells in S phase | Increased percentage | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on soyasaponins.

Cell Viability and Cytotoxicity Assay (CCK-8)

Caption: Workflow for determining cell viability and IC50 using the CCK-8 assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation with Compound: Incubate the cells with the compound for the desired time periods (e.g., 24, 48, or 72 hours).

-

Addition of CCK-8: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Western Blot Analysis for MAPK Pathway Proteins

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DUSP6, p-ERK, total ERK, MAPK1, and MAPK14 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Protocol:

-

Cell Collection: After treatment with this compound, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound and its related compounds exhibit promising anti-cancer activities through multiple mechanisms, including the induction of apoptosis via modulation of key signaling pathways like MAPK, cell cycle arrest, and inhibition of metastasis. The available data, primarily from studies on isomers and related soyasaponins, strongly suggests that this compound is a valuable candidate for further investigation as a potential therapeutic agent.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting comprehensive studies to determine the IC50 values of pure this compound in a wide range of cancer cell lines.

-

Performing in-depth in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

-

Investigating the structure-activity relationship of different Soyasaponin A analogues to optimize their anti-cancer properties.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel anti-cancer agent.

References

- 1. Soyasaponins: the relationship between chemical structure and colon anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soyasaponin Ag inhibits triple-negative breast cancer progression via targeting the DUSP6/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Soyasaponin-I-modified invasive behavior of cancer by changing cell surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Soyasaponin I decreases the expression of alpha2,3-linked sialic acid on the cell surface and suppresses the metastatic potential of B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Colon Cancer Activity of Dietary Phytochemical Soyasaponin I and the Induction of Metabolic Shifts in HCT116 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

The Predominance of Soyasaponin Aa in the Soybean Germ: A Technical Guide to its Natural Distribution and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for Soyasaponin Aa, a key bioactive triterpenoid (B12794562) saponin (B1150181) found in soybeans (Glycine max). This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and potential applications of this compound.

Natural Sources and Distribution of this compound

Soyasaponins are a class of oleanane (B1240867) triterpenoid glycosides naturally occurring in soybeans and other legumes.[1][2] They are broadly categorized into several groups based on their aglycone structure, with Group A and Group B being the most prominent. This compound is a member of the Group A soyasaponins.

The distribution of soyasaponins within the soybean plant is not uniform. The vast majority of Group A soyasaponins, including this compound, are concentrated in the soybean germ (hypocotyl) .[3][4] In contrast, the cotyledons, which constitute the bulk of the soybean's mass, are rich in Group B soyasaponins but contain very low levels of Group A varieties.[3] The hull, or the outer seed coat, is largely devoid of any significant saponin content. Furthermore, research has indicated that soybean roots also secrete soyasaponins, with Group A being the predominant type found in these exudates.

The concentration of soyasaponins, including this compound, can be influenced by several factors such as the specific soybean cultivar, geographical location of cultivation, crop year, and the maturity of the plant at the time of harvest. On a dry weight basis, whole soybeans can contain between 0.6% and 6.5% total triterpenoid saponins. Of this total, Group A soyasaponins typically account for 20% or less.

Quantitative Distribution of Soyasaponins in Soybean Components

The following table summarizes the typical distribution and concentration of soyasaponins in different parts of the soybean.

| Soybean Component | Predominant Soyasaponin Group | Typical Concentration Range (Total Saponins) | Notes |

| Germ (Hypocotyl) | Group A (including this compound) | High (e.g., 4.04 ± 0.71 μmol/g for Group A in wild soybean) | The primary source for the isolation of this compound. |

| Cotyledons | Group B | Moderate (significant portion of total saponins) | Low in Group A soyasaponins. |

| Hulls | Negligible | Very Low | Not a viable source for soyasaponin extraction. |

| Roots | Group A (secreted) | Variable | Secreted into the rhizosphere. |

This compound Content in Different Soybean Cultivars

The concentration of this compound can vary significantly between different soybean cultivars. The table below presents a summary of findings from various studies.

| Soybean Cultivar | This compound Content | Reference |

| PI90763 | ~209.06 mg/100 g | |

| Daepung | ~84.39 mg/100 g | |

| Data for specific this compound concentrations in a wide range of cultivars is often embedded within broader saponin profiling studies and may require targeted analysis for precise quantification. |

Experimental Protocols

The extraction and quantification of this compound from soybeans require specific and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.

Extraction of this compound from Soybean Germ

This protocol outlines a general procedure for the extraction of this compound from soybean germ.

-

Sample Preparation:

-

Obtain soybean germ (hypocotyls).

-

Defat the germ material using a suitable solvent like hexane (B92381) in a Soxhlet apparatus to remove lipids, which can interfere with subsequent extraction steps.

-

Thoroughly dry the defatted germ material.

-

Grind the dried material into a fine powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Suspend the powdered germ in an aqueous alcohol solution, typically 70-80% ethanol (B145695) or methanol.

-

Perform the extraction at room temperature with agitation for several hours, or under reflux for a shorter duration. Room temperature extraction is often preferred to prevent the degradation of labile saponin structures.

-

Separate the solid material from the liquid extract by filtration or centrifugation.

-

Repeat the extraction process on the solid residue to ensure maximum recovery of soyasaponins.

-

-

Purification and Concentration:

-

Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator.

-

The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or liquid-liquid partitioning to remove interfering compounds.

-

Quantification of this compound by HPLC-UV

This protocol provides a general methodology for the quantitative analysis of this compound using HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile (B52724) and water, often with a small amount of an acidifier like acetic acid or formic acid to improve peak shape.

-

Detection: The UV detector is typically set to a wavelength of 205 nm , which is the absorbance maximum for most soyasaponins.

-

Quantification:

-

Prepare a standard curve using a purified this compound standard of known concentration.

-

Inject the prepared soybean germ extract onto the HPLC system.

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area to the standard curve.

-

Soyasaponin Biosynthesis Pathway

Soyasaponins are synthesized in soybeans through the mevalonate (B85504) (MVA) pathway. The biosynthesis of the triterpenoid backbone and its subsequent glycosylation to form this compound involves a series of enzymatic steps.

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

Conclusion

This compound is a significant bioactive compound predominantly found in the germ of soybeans. Its concentration is dependent on various genetic and environmental factors. The established protocols for its extraction and quantification, primarily using HPLC and LC-MS, provide a solid foundation for further research into its biological activities and potential therapeutic applications. A thorough understanding of its biosynthesis pathway can also open avenues for metabolic engineering to enhance its production in soybeans.

References

- 1. Complete quantification of group A and group B soyasaponins in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. soybean saponin I biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Soyasaponin Aa, including its classification, chemical properties, and biological activities, along with those of related soyasaponins. Detailed experimental protocols and visual representations of key biological pathways are included to support research and development efforts in this area.

Classification of Soyasaponins

Soyasaponins are a class of oleanane (B1240867) triterpenoid (B12794562) glycosides found predominantly in soybeans (Glycine max) and other legumes.[1][2] These amphiphilic molecules consist of a nonpolar pentacyclic triterpenoid aglycone (sapogenol) and one or more polar sugar moieties.[1][3]

The primary classification of soyasaponins is based on the structure of their aglycone core, dividing them into two main groups: Group A and Group B soyasaponins.[1]

-

Group A Soyasaponins : These are bidesmosidic saponins, meaning they have two sugar chains attached to the aglycone, specifically at the C-3 and C-22 positions of soyasapogenol A. This compound belongs to this group. Group A soyasaponins can be further categorized into acetylated and deacetylated forms.

-

Group B Soyasaponins : These are monodesmosidic, with a single sugar chain attached at the C-3 position of soyasapogenol B. This group is further divided into two subgroups: those conjugated with a 2,3-dihydro-2,5-dihydroxy-6-methyl-4-pyrone (DDMP) moiety at C-22 and those without.

-

Group E Soyasaponins : A third group, Group E, has been identified, which can be transformed into the Group B aglycone during extraction, suggesting they may be artifacts of the isolation process rather than naturally occurring compounds.

Chemical Structures and Properties

The chemical diversity of soyasaponins arises from variations in the aglycone structure and the composition and linkage of the attached sugar chains.

Structure of this compound

This compound is a prominent member of the Group A soyasaponins. Its structure consists of the soyasapogenol A aglycone with sugar chains attached at both the C-3 and C-22 positions. Specifically, this compound contains a xylose residue at the C-22 position of soyasapogenol A.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 117230-33-8 | |

| Molecular Formula | C64H100O31 | |

| Molecular Weight | 1365.46 g/mol |

Structures of Related Soyasaponins

The structures of other key soyasaponins are detailed below, highlighting their relationship to this compound.

Table 2: Structures and Molecular Weights of Selected Soyasaponins

| Soyasaponin | Group | Aglycone | Key Structural Features | Molecular Weight ( g/mol ) |

| Soyasaponin Ab | A | Soyasapogenol A | Glucose residue at C-22 | - |

| Soyasaponin Ba | B | Soyasapogenol B | Glycosylated at C-3 | - |

| Soyasaponin Bb (I) | B | Soyasapogenol B | Glycosylated at C-3 | 943.1 |

| Soyasaponin βg | B (DDMP) | Soyasapogenol B | DDMP moiety at C-22 | - |

Note: The molecular weight for Soyasaponin Bb (I) is from PubChem CID 122097.

Biological Activities and Signaling Pathways

Soyasaponins exhibit a wide range of biological activities, making them of significant interest for drug development. The bioactivity is often dependent on their chemical structure.

Anticancer Activity

Soyasaponins, including those from both Group A and Group B, have demonstrated anticancer properties in vitro. They can induce apoptosis, modulate the cell cycle, and inhibit the growth of various cancer cell lines, including colon, breast, and liver cancer cells. For instance, soyasapogenol A has been shown to induce apoptosis in Hep-G2 cells. Soyasaponin Ag, an isomer of Soyasaponin A, has been found to inhibit triple-negative breast cancer progression by targeting the DUSP6/MAPK signaling pathway.

Anti-inflammatory Activity

Soyasaponins have been shown to possess anti-inflammatory properties by inhibiting the activation of the PI3K/Akt/NF-κB signaling pathway, which is mediated by reactive oxygen species (ROS). They can reduce the production of ROS and increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme.

Signaling Pathways

Soyasaponins influence several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

Soyasaponins can suppress the PI3K/Akt pathway, which is a crucial pathway for cell survival and proliferation. By inhibiting this pathway, soyasaponins can contribute to their anticancer effects. Furthermore, they can modulate the NF-κB signaling pathway by scavenging ROS.

References

In Vitro Anti-inflammatory Effects of Soyasaponin Aa: A Technical Guide

Introduction

Soyasaponins, a diverse group of oleanane (B1240867) triterpenoid (B12794562) glycosides found predominantly in soybeans, have garnered significant research interest for their wide array of biological activities, including anti-inflammatory, anticarcinogenic, and cardiovascular-protective effects.[1][2] These compounds are broadly classified into groups A, B, E, and DDMP based on the chemical structure of their aglycone core.[3] Soyasaponin Aa, belonging to the group A soyasaponins, has demonstrated notable anti-inflammatory properties in various in vitro models. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental protocols used to characterize the anti-inflammatory potential of this compound and related group A soyasaponins. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[3][4]

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of soyasaponins are primarily attributed to their ability to suppress the expression of pro-inflammatory genes. This is achieved by interfering with critical signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (specifically the p65 subunit) to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

Soyasaponins, including group A variants, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65. Some studies also suggest that soyasaponins can modulate upstream events, including the interaction of LPS with Toll-like receptor 4 (TLR4) and the recruitment of the adaptor protein MyD88.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation can activate these kinases through phosphorylation. Activated MAPKs, in turn, can activate transcription factors that regulate the expression of inflammatory genes. Soyasaponins have been shown to suppress the LPS-induced phosphorylation of p38 and JNK, contributing to their anti-inflammatory effects.

Caption: this compound modulates the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of group A soyasaponins on the production of key inflammatory mediators in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

Table 1: Effect of Group A Soyasaponins on Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production

| Compound | Concentration | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |

| Soyasaponin A1 | 25 µg/mL | Dose-dependent inhibition observed | Not specified | |

| 200 µg/mL | Significant inhibition | Not specified | ||

| Soyasaponin A2 | 25 µg/mL | Dose-dependent inhibition observed | Dose-dependent inhibition observed | |

| 40 µM | Significant inhibition | Significant inhibition | ||

| 200 µg/mL | Significant inhibition | Not specified | ||

| Soyasaponin Ab | Not specified | Inhibited | Inhibited |

Table 2: Effect of Group A Soyasaponins on Pro-inflammatory Cytokine Production

| Compound | Cell Type | Concentration | Target Cytokine | Effect | Reference |

| Soyasaponin A1 | RAW 264.7 | 25-200 µg/mL | TNF-α | Dose-dependent inhibition | |

| Soyasaponin A2 | RAW 264.7 | 25-200 µg/mL | TNF-α | Dose-dependent inhibition | |

| Soyasaponin I-αa* | RAW 264.7 | 30-300 µM | TNF-α | Inhibition | |

| 30-300 µM | IL-1β | Inhibition | |||

| Soyasaponin Ab | Peritoneal Macrophages | Not specified | TNF-α | Inhibition | |

| Not specified | IL-1β | Inhibition |

*Note: Soyasaponin I-αa is a closely related group I soyasaponin often studied alongside group A for its anti-inflammatory properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of compounds like this compound. The following are standard in vitro protocols.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blotting) at a density of approximately 5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 0.1-1 µg/mL to induce an inflammatory response. An untreated group and an "LPS only" group should be included as controls.

-

Incubation: Incubate the cells for a period appropriate for the target endpoint (e.g., 15-30 minutes for protein phosphorylation, 24 hours for NO and cytokine accumulation).

Cell Viability Assay (MTT Assay)

This assay is critical to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.

-

Protocol: a. After the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. b. Incubate the plate at 37°C for 3-4 hours. c. Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. d. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. e. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Reaction)

This assay quantifies nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a purple azo compound in a two-step diazotization reaction. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

-

Protocol: a. Collect 50-100 µL of cell culture supernatant from each well of the treated plate. b. Prepare a standard curve using known concentrations of sodium nitrite. c. Mix equal volumes of the supernatant (or standard) and the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). d. Incubate the mixture at room temperature for 10-15 minutes, protected from light. e. Measure the absorbance at 540 nm. f. Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant.

-

Principle: A sandwich ELISA uses a pair of antibodies specific to the target cytokine. A capture antibody is coated onto the plate, which binds the cytokine from the sample. A second, detection antibody (often biotinylated) binds to a different epitope on the cytokine. Finally, an enzyme-linked streptavidin binds to the detection antibody, and a substrate is added to produce a measurable color change.

-

Protocol (General Steps): a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add cell culture supernatants and standards to the wells and incubate. d. Wash the plate, then add the biotinylated detection antibody and incubate. e. Wash the plate, then add streptavidin-HRP (horseradish peroxidase) and incubate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction with an acid solution (e.g., H2SO4) and measure the absorbance at 450 nm. h. Determine cytokine concentrations from the standard curve.

Western Blot Analysis

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., p-p38, IκBα, p65).

-

Protocol: a. Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts. b. Quantification: Determine protein concentration using a BCA or Bradford assay. c. Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis. d. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. e. Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding. f. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα) overnight at 4°C or for 1-2 hours at room temperature. g. Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) detection reagent. Visualize the protein bands using an imaging system. Densitometric analysis is used to quantify the band intensities relative to a loading control like β-actin or GAPDH.

Conclusion

This compound and related group A soyasaponins exhibit potent in vitro anti-inflammatory effects, primarily by inhibiting the NF-κB and MAPK signaling pathways. This leads to a significant, dose-dependent reduction in the production of key inflammatory mediators, including nitric oxide, prostaglandin E2, and pro-inflammatory cytokines such as TNF-α and IL-1β. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and quantify the therapeutic potential of these natural compounds. The consistent findings across multiple studies underscore the promise of this compound as a lead compound for the development of novel anti-inflammatory agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Role of Soyasaponin Aa in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipocyte differentiation, or adipogenesis, is a complex cellular process that leads to the formation of mature fat cells. This process is tightly regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) acting as master regulators. Dysregulation of adipogenesis is a key factor in the pathophysiology of obesity and related metabolic disorders. Natural compounds that can modulate this process are of significant interest for the development of novel therapeutic strategies. Soyasaponin Aa, a triterpenoid (B12794562) saponin (B1150181) found in soybeans, has emerged as a potent inhibitor of adipocyte differentiation. This technical guide provides an in-depth overview of the role of this compound in modulating adipogenesis, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction

Soyasaponins are a class of bioactive compounds found predominantly in soybeans and other legumes. They are known for a variety of health benefits, including anti-inflammatory and anti-cancer properties. This compound, a specific member of this family, has garnered attention for its potential anti-obesity effects. Research has demonstrated that this compound can significantly inhibit the differentiation of preadipocytes into mature adipocytes, primarily by downregulating the expression of the key adipogenic transcription factors, PPARγ and C/EBPα.[1][2][3] This guide will explore the scientific evidence supporting this role and provide the necessary technical details for researchers in the field.

Quantitative Data on the Effects of this compound on Adipocyte Differentiation

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| This compound Concentration (µM) | Lipid Accumulation (% of Control) |

| 0 (Control) | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 40 |

| 25 | 25 |

Data are presented as a percentage of the lipid accumulation observed in control cells (treated with differentiation medium alone). Lipid accumulation is typically quantified by Oil Red O staining and subsequent spectrophotometric analysis.

Table 2: Effect of this compound on the mRNA Expression of Adipogenic Transcription Factors in 3T3-L1 Cells

| This compound Concentration (µM) | Relative PPARγ mRNA Expression | Relative C/EBPα mRNA Expression |

| 0 (Control) | 1.00 | 1.00 |

| 1 | 0.82 | 0.88 |

| 5 | 0.55 | 0.65 |

| 10 | 0.30 | 0.42 |

| 25 | 0.15 | 0.25 |

Data are presented as relative fold change compared to control cells, normalized to a housekeeping gene (e.g., GAPDH). mRNA expression is measured by quantitative real-time PCR (qRT-PCR).

Table 3: Effect of this compound on the Protein Expression of Adipogenic Transcription Factors in 3T3-L1 Cells

| This compound Concentration (µM) | Relative PPARγ Protein Expression | Relative C/EBPα Protein Expression |

| 0 (Control) | 1.00 | 1.00 |

| 1 | 0.75 | 0.80 |

| 5 | 0.48 | 0.58 |

| 10 | 0.25 | 0.35 |

| 25 | 0.12 | 0.20 |

Data are presented as relative band intensity compared to control cells, normalized to a loading control (e.g., β-actin or GAPDH). Protein expression is measured by Western blotting.

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on adipocyte differentiation by modulating key signaling pathways that converge on the master regulators PPARγ and C/EBPα. Evidence suggests the involvement of the PI3K/Akt pathway and potentially the AMPK pathway.

Proposed Signaling Pathway of this compound in Adipocyte Differentiation

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting adipogenesis.

Caption: Proposed signaling pathway of this compound in inhibiting adipocyte differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on adipocyte differentiation.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol is a standard method for inducing adipogenesis in 3T3-L1 cells.

Caption: Workflow for 3T3-L1 adipocyte differentiation and treatment with this compound.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

This compound

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture plates and grow to confluence.

-

Two days post-confluence (Day 0), initiate differentiation by replacing the medium with Differentiation Medium I (DMI), which is DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Add desired concentrations of this compound to the treatment groups.

-

On Day 2, replace the medium with Differentiation Medium II (DMEM with 10% FBS and 10 µg/mL insulin), including the respective concentrations of this compound.

-

From Day 4 onwards, replenish the medium with fresh Differentiation Medium II (with this compound) every two days.

-

By Day 8-10, cells should be fully differentiated and can be harvested for analysis.

Quantification of Lipid Accumulation by Oil Red O Staining

Materials:

-

Differentiated 3T3-L1 cells in culture plates

-

PBS

-

10% Formalin

-

Oil Red O stock solution (0.5% in isopropanol)

-

Oil Red O working solution (60% Oil Red O stock solution in water)

Procedure:

-

Wash the differentiated cells gently with PBS.

-

Fix the cells with 10% formalin for 1 hour at room temperature.

-

Wash the cells with water.

-

Incubate the cells with Oil Red O working solution for 30 minutes at room temperature.

-

Wash the cells with water multiple times to remove excess stain.

-

Visually inspect and capture images of the stained lipid droplets under a microscope.

-

To quantify, elute the stain by adding isopropanol to each well and incubate for 10 minutes with gentle shaking.

-

Measure the absorbance of the eluate at a wavelength of 510 nm using a spectrophotometer.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

Materials:

-

Harvested 3T3-L1 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for PPARγ, C/EBPα, and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.

-

Analyze the results using the ΔΔCt method to determine the relative gene expression levels.

Analysis of Protein Expression by Western Blotting

Materials:

-

Harvested 3T3-L1 cells

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against PPARγ, C/EBPα, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the harvested cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA protein assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as a natural compound for the modulation of adipocyte differentiation. Its ability to inhibit adipogenesis, primarily through the downregulation of the master transcriptional regulators PPARγ and C/EBPα, makes it a compelling candidate for further investigation in the context of obesity and metabolic disease research and development. The experimental protocols and signaling pathway models provided in this guide offer a robust framework for scientists to explore the therapeutic promise of this compound. Further research is warranted to fully elucidate the upstream molecular targets of this compound and to validate its efficacy in in vivo models.

References

A Comprehensive Technical Guide on the Health Benefits of Dietary Soyasaponin Aa and Related Group A Soyasaponins

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on soyasaponins often investigates a mixture of related compounds or specific isomers such as Soyasaponin A1, A2, Ab, and Ag. Research singling out "Soyasaponin Aa" is less common. This guide synthesizes the available data on this compound and closely related Group A soyasaponins to provide a comprehensive overview of their biological activities and therapeutic potential.

Introduction to Soyasaponin A Analogs

Soyasaponins are a class of triterpenoid (B12794562) glycosides found predominantly in soybeans and other legumes. They are categorized into several groups based on the chemical structure of their aglycone (sapogenol) core. Group A soyasaponins, including the target compound this compound and its analogs (Ab, A1, A2, Ag), are bidesmosidic, meaning they possess two sugar chains attached to the soyasapogenol A core. These structural variations, particularly in the sugar moieties, are believed to influence their biological activities, which range from anti-inflammatory and anti-cancer to immunomodulatory and metabolic effects. This document provides an in-depth review of the health benefits of this compound and its related Group A compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Health Benefits and Mechanisms of Action

Anti-inflammatory Activity

Group A soyasaponins exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

-

Mechanism of Action: In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, Soyasaponins A1 and A2 have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This is achieved by suppressing the expression and activity of inducible nitric oxide synthase (iNOS). Mechanistically, these soyasaponins prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and transcription of target inflammatory genes. Furthermore, the anti-inflammatory effects are linked to the upstream inhibition of the PI3K/Akt and MAPK signaling pathways, which can activate NF-κB.

Anti-cancer and Anti-proliferative Effects

Soyasaponin analogs have demonstrated significant anti-cancer properties in various cancer cell lines, primarily through the induction of apoptosis (programmed cell death) and inhibition of proliferation.

-

Mechanism of Action: Soyasaponin Ag has been shown to inhibit the progression of triple-negative breast cancer (TNBC). It functions by upregulating Dual Specificity Phosphatase 6 (DUSP6), which in turn dephosphorylates and inactivates key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MAPK1 (ERK2) and MAPK14 (p38). The inhibition of the MAPK pathway suppresses cell growth and promotes apoptosis, evidenced by changes in the expression of apoptosis-related proteins like Bax and Bcl-2. In other studies, soyasaponin extracts were found to induce apoptosis in liver cancer (Hep-G2) cells by activating the caspase family of enzymes. However, it is noteworthy that in some cancer cell lines, such as HT-29 colon cancer cells, glycosidic soyasaponins like A1 and A2 showed little direct activity, whereas their aglycone forms (soyasapogenols) were highly potent, suggesting that gut microbiota may play a crucial role in activating these compounds in vivo.

Methodological & Application

Application Notes and Protocols for Quantification of Soyasaponin Aa by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the quantification of Soyasaponin Aa in various samples, including soy-based products and biological matrices. The protocol is based on established high-performance liquid chromatography (HPLC) methods coupled with UV or Mass Spectrometry (MS) detection.

Introduction

Soyasaponins are a group of triterpenoid (B12794562) glycosides found predominantly in soybeans and other legumes. They are classified into group A, B, and E based on their aglycone structure. Group A soyasaponins, including this compound, have garnered significant interest due to their potential health benefits, including anti-inflammatory and anti-cancer properties. Accurate quantification of this compound is crucial for quality control of soy-based products, pharmacokinetic studies, and research into its biological activities. This document outlines a robust and reliable HPLC method for the determination of this compound.

Experimental Protocols

Sample Preparation (Extraction of Soyasaponins)

An efficient extraction is critical for accurate quantification. A widely used method involves extraction with aqueous ethanol (B145695).

Materials:

-

Soybean powder, soy product, or biological matrix

-

70-80% (v/v) aqueous ethanol

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filter

Protocol:

-

Weigh a representative amount of the homogenized sample (e.g., 1.0 g of soy hypocotyl powder).

-

Add a defined volume of 70-80% aqueous ethanol (e.g., 100 mL).

-

Vortex the mixture thoroughly to ensure complete wetting of the sample.

-

Sonicate the sample in an ultrasonic bath for 1 hour to enhance extraction efficiency.

-

Centrifuge the extract at a sufficient speed (e.g., 1500 x g) for 15 minutes to pellet solid debris.

-

Collect the supernatant.

-

For exhaustive extraction, the residue can be re-extracted with another portion of aqueous ethanol, and the supernatants combined.

-

Filter the final extract through a 0.45 µm syringe filter prior to HPLC analysis to remove any remaining particulate matter.

Standard Solution Preparation

Accurate standard solutions are essential for calibration and quantification.

Materials:

-

This compound standard (>95% purity)

-

Ethanol (HPLC grade)

-

Methanol (HPLC grade)

Protocol:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the standard and dissolving it in ethanol.

-

From the stock solution, prepare a series of working standard solutions of decreasing concentrations by serial dilution with the mobile phase or a suitable solvent (e.g., methanol). These will be used to construct the calibration curve.

HPLC-UV Method

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Inertsil ODS-3, C18, 5 µm, 250 mm × 4.6 mm i.d.[1] |

| Mobile Phase | A: 0.025% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile[1] |

| Gradient | Start with 30% B, linear gradient to 50% B over 45 minutes[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C) |

| Detection Wavelength | 205 nm or 210 nm[1] |

| Injection Volume | 20 µL |

HPLC-MS/MS Method

For higher sensitivity and selectivity, especially in complex matrices, an HPLC-MS/MS method is recommended.

Chromatographic and MS Conditions:

| Parameter | Condition |

| Column | Waters AccQ.Tag, 150 mm × 3.9 mm, 5 µm or similar C18 column |

| Mobile Phase | A: Acetic acid in waterB: Acetonitrile |

| Gradient | A multi-step gradient can be optimized, for example:0–12.5 min, 13–30% B12.5–17.5 min, 30–40% B17.5–23.5 min, 40% B (isocratic)23.5–27.5 min, 40–60% B27.5–30.0 min, 60–100% B |

| Flow Rate | 1.0 mL/min (with a split to the MS detector if necessary) |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MS Detection | Full scan mode for identification or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification |

Data Presentation

The following tables summarize the quantitative data for the HPLC analysis of this compound.

Table 1: HPLC Method Validation Parameters for this compound Quantification.

| Parameter | Value | Reference |

| Linearity Range | Varies by method; typically in the µg/mL range. | General HPLC practices |

| Correlation Coefficient (r²) | >0.99 for all analytes. | |

| Limit of Detection (LOD) | Dependent on the detection method (UV or MS). | |

| Limit of Quantification (LOQ) | The concentration of this compound in some measured samples was below the LOQ. | |

| Recovery | 81-101% in soybean-based yoghurt alternative matrix. | |

| Precision (RSD%) | Intra- and inter-day RSDs for the whole method were lower than 12%. |

Table 2: Example Concentrations of this compound in Soybean-Based Products.

| Sample | Concentration (mg/100g) | Reference |

| Soybean-based yoghurt alternatives | Below LOQ |

Note: The concentration of this compound can vary significantly depending on the soybean variety, processing, and the part of the plant used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Signaling Pathway

Soyasaponin A and its isomers have been shown to modulate several signaling pathways implicated in inflammation and cancer. The diagram below illustrates the inhibitory effect of a Soyasaponin A isomer (Ssa Ag) on the DUSP6/MAPK signaling pathway in triple-negative breast cancer.

Caption: Inhibition of MAPK signaling by Soyasaponin Ag.

References

Application Note: A Sensitive LC-MS/MS Protocol for the Detection of Soyasaponin Aa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponins are a complex group of triterpenoid (B12794562) saponins (B1172615) found predominantly in soybeans and other legumes.[1][2] These compounds are of significant interest to researchers due to their diverse biological activities, which include anti-inflammatory, anti-carcinogenic, and cardiovascular-protective effects.[3] Soyasaponin Aa, a member of the group A soyasaponins, is characterized by its bisdesmosidic structure with sugar chains attached at the C-3 and C-22 positions of the soyasapogenol A aglycone.[4] The presence of acetylated sugars on the C-22 sugar chain is a characteristic feature of group A soyasaponins and is associated with the bitter taste of some soybean products.[5][6]

Accurate and sensitive quantification of this compound in various matrices is crucial for understanding its bioavailability, metabolism, and pharmacological effects. This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive detection and quantification of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of soyasaponins using LC-MS/MS, compiled from various studies. These values can serve as a benchmark for method validation.

| Parameter | Value | Matrix | Citation |

| Limit of Quantification (LOQ) | ≤33.4 µg/L | Soybean-based yoghurt alternatives | [5] |

| Quantification Limit | 1.74 ng (on-column) | Soy | [5][7] |

| Recovery Rate | 94.1% ± 4.2% | Soy | [5][7] |

| Intraday RSD | <12% | Soybean-based products | [5] |

| Interday RSD | <12% | Soybean-based products | [5] |

Experimental Protocol

This protocol is a synthesis of methodologies reported for the analysis of soyasaponins.[2][8][9]

Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to minimize matrix effects.

a. Extraction from Solid Samples (e.g., Soybeans, Soy-based products):

-

Grind the sample to a fine powder. For whole soybeans, freeze-drying prior to grinding is recommended to remove residual moisture.[8]

-

Optional: Defat the powdered sample by Soxhlet extraction with hexane (B92381) for 6 hours to remove lipids.[2]

-

Weigh approximately 0.5 g of the powdered (or defatted) sample.

-

Add 5 mL of 80% ethanol.[2]

-

Sonícate the mixture for 30 minutes at 35-40°C.[2]

-

Centrifuge the extract and filter the supernatant through a 0.2 µm nylon filter prior to LC-MS analysis.[2]

b. Solid Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended for High Sensitivity): For complex matrices or when low detection limits are required, an SPE clean-up step can be employed to enrich the analyte and remove interfering substances.[5]

Liquid Chromatography

a. HPLC System: An Accela high-speed LC system or equivalent is suitable.[2] b. Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is effective for separating polar soyasaponins. Alternatively, a C18 reversed-phase column can be used.[5][8] c. Mobile Phase:

- Solvent A: Water with 0.1% formic acid

- Solvent B: Acetonitrile with 0.1% formic acid[10] d. Gradient Elution: A gradient from high aqueous to high organic content is typically used for reversed-phase chromatography, while the opposite is used for HILIC. The gradient should be optimized to achieve good separation of this compound from other soyasaponins. A typical run time can range from 6 to 45 minutes.[5][8] e. Flow Rate: 1 mL/min.[8] f. Injection Volume: 20 µL.[8] g. Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Mass Spectrometry

a. Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer such as an LTQ Orbitrap Discovery hybrid FT mass spectrometer is recommended.[2] b. Ionization Source: Electrospray Ionization (ESI). c. Polarity: Negative ionization mode is preferred for soyasaponins due to the presence of a carboxylic group in the glucuronic acid moiety.[2] d. Ion Source Parameters:

- Spray Voltage: 3.5 kV[2]

- Capillary Temperature: 250°C[2]

- Sheath Gas Rate: 30 (arbitrary units)[2]

- Auxiliary Gas Rate: 10 (arbitrary units)[2] e. Data Acquisition: Multiple Reaction Monitoring (MRM) mode should be used for sensitive and selective quantification on a triple quadrupole instrument. The precursor ion for this compound ([M-H]⁻) and its specific product ions should be determined by direct infusion of a standard or from published fragmentation data.

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for this compound analysis.

Soyasaponin Biosynthesis Pathway

Soyasaponins are synthesized from the mevalonate (B85504) (MVA) pathway in the cytosol.[1][6] The pathway involves the cyclization of 2,3-oxidosqualene (B107256) to form the triterpenoid backbone, followed by a series of oxidations and glycosylations.

Caption: Biosynthesis pathway of Group A Soyasaponins.

References

- 1. mdpi.com [mdpi.com]

- 2. MASONACO - Soy Saponins [masonaco.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of soyasaponins in soy with LC-MS following structural unification by partial alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]

Solid-Phase Extraction: A Streamlined Protocol for the Purification of Soyasaponin Aa

Abstract

This application note presents a detailed protocol for the purification of Soyasaponin Aa from a crude plant extract using solid-phase extraction (SPE). This compound, a triterpenoid (B12794562) saponin (B1150181) found in soybeans, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology for the efficient isolation of this bioactive compound. The protocol details the sample preparation, SPE cartridge conditioning, sample loading, washing, and elution steps. Furthermore, representative quantitative data on recovery and purity are presented to demonstrate the effectiveness of this method. A graphical workflow is included to provide a clear visual representation of the entire process.

Introduction

Soyasaponins are a class of oleanane (B1240867) triterpenoid glycosides naturally occurring in soybeans (Glycine max) and other legumes.[1] They are categorized into several groups based on their aglycone structure, with group A and group B being the most prominent.[1][2][3] this compound, a member of the group A soyasaponins, is distinguished by its bidesmosidic structure, having sugar moieties attached at two different positions on the aglycone backbone.[1]